Methyl 4-cyano-2-formylbenzoate
Description
Methyl 4-cyano-2-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with a cyano (-CN) group at the 4-position and a formyl (-CHO) group at the 2-position. This compound is of significant interest in organic synthesis due to its dual electron-withdrawing substituents, which enhance its reactivity in condensation and cyclization reactions.
Properties
IUPAC Name |
methyl 4-cyano-2-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9-3-2-7(5-11)4-8(9)6-12/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWODBGWQVGEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-formylbenzoate can be synthesized through various methods. One common approach involves the reaction of 4-cyanobenzoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 4-cyanobenzoate. This intermediate can then be further reacted with formylating agents to introduce the formyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and formylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Methyl 4-cyano-2-carboxybenzoate.
Reduction: Methyl 4-amino-2-formylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-cyano-2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-cyano-2-formylbenzoate involves its reactivity due to the presence of both the cyano and formyl groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Physical and Chemical Properties Comparison
Notes:
- This compound’s polarity and electron-deficient aromatic ring make it more reactive in nucleophilic additions compared to methyl salicylate, which undergoes hydrolysis more readily .
- The cyano group enhances thermal stability relative to methyl esters with labile substituents (e.g., sulfonylureas) .
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